molecular formula C19H20N2O3 B6074592 1-(3-methoxybenzoyl)-N-phenylprolinamide

1-(3-methoxybenzoyl)-N-phenylprolinamide

Cat. No.: B6074592
M. Wt: 324.4 g/mol
InChI Key: NLJMVRDXBXQTKA-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)-N-phenylprolinamide is a synthetic organic compound characterized by a prolinamide backbone substituted with a 3-methoxybenzoyl group at the 1-position and a phenyl group at the N-terminal.

Properties

IUPAC Name

1-(3-methoxybenzoyl)-N-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-16-10-5-7-14(13-16)19(23)21-12-6-11-17(21)18(22)20-15-8-3-2-4-9-15/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJMVRDXBXQTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with a 3-Methoxybenzoyl Group

Compound 12i : N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide
  • Structural Features : Incorporates a 3-methoxybenzoyl group fused to a benzothiazine ring system, with a bromophenylacetamide substituent.
  • Molecular docking studies reveal strong binding to active sites via hydrogen bonding (3-methoxy group) and hydrophobic interactions (bromophenyl group) .
  • Synthesis : Derived from 3-methoxybenzoyl chloride via amidation and Suzuki coupling, yielding 68–70% efficiency .
Thiazole Derivatives (Compounds 92, 93, 94) :
  • Structural Features : 3-Methoxybenzoyl group attached to a thiazole ring, with variable substituents (e.g., pyridinyl, chlorophenyl) .
  • Biological Activity :
    • Compound 92 (methylthio substituent) and 93 (chlorophenyl substituent) show moderate binding affinities for kinase targets (IC₅₀ ~10–50 µM).
    • Compound 94 (pyridinyl substituent) exhibits enhanced solubility due to polar pyridine moiety.
  • Synthesis : Synthesized via coupling of 3-methoxybenzoyl-containing precursors with cyclopropanecarboxylic acid derivatives (yields: 16–25%) .
SB15-0732 : N-[1-(3-methoxybenzoyl)-3-piperidyl]-N-tetrahydro-2H-pyran-4-ylmethanesulfonamide
  • Structural Features : Replaces prolinamide with a piperidine-sulfonamide group, retaining the 3-methoxybenzoyl core.
  • Biological Activity: Screened for G-protein-coupled receptor (GPCR) modulation, with preliminary data indicating low nanomolar binding affinity (Ki = 9.8 nM) .

Compounds with Related Benzamide Scaffolds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structural Features : Benzamide core with a methyl substituent (vs. methoxy) and a hydroxyl-tert-butyl group.
  • Applications : Functions as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization, unlike 1-(3-methoxybenzoyl)-N-phenylprolinamide, which lacks such catalytic utility .
  • Synthesis: Produced via amidation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (yield: >85%) .
Retroamide Derivatives (from )
  • Structural Features : Biphenyl or benzodioxole groups linked to a 3-methoxybenzoyl-modified amide.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀/Ki) Molecular Weight (g/mol)
This compound Prolinamide 3-Methoxybenzoyl, N-phenyl Predicted enzyme inhibition ~352
Compound 12i Benzothiazine-acetamide 3-Methoxybenzoyl, bromophenyl α-Glucosidase: 2.3 µM; α-Amylase: 4.7 µM 529.4
SB15-0732 Piperidine-sulfonamide 3-Methoxybenzoyl, pyranyl GPCR binding: Ki = 9.8 nM 462.5
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, hydroxyl-tert-butyl Catalytic directing group 221.3
Retroamide () Biphenyl-benzamide 3-Methoxybenzoyl, biphenyl h17β-HSD2: 0.8–3.2 µM 398.4

Key Findings and Implications

  • Structure-Activity Relationships :
    • The 3-methoxybenzoyl group enhances binding to enzymes like α-glucosidase and h17β-HSD2 through hydrophobic and hydrogen-bonding interactions .
    • Prolinamide vs. Piperidine : Prolinamide derivatives may offer better conformational flexibility for enzyme inhibition, while piperidine-sulfonamide analogs (e.g., SB15-0732) excel in receptor binding due to sulfonamide’s polar nature .
  • Synthetic Efficiency : Amidation reactions using 3-methoxybenzoyl chloride consistently yield >65% efficiency, making it a reliable precursor for diverse analogs .

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